molecular formula C6H9N3S B13099561 3-Amino-5,6-dimethylpyrazine-2(1H)-thione CAS No. 31613-88-4

3-Amino-5,6-dimethylpyrazine-2(1H)-thione

Cat. No.: B13099561
CAS No.: 31613-88-4
M. Wt: 155.22 g/mol
InChI Key: YZPKDIGXCXOPPH-UHFFFAOYSA-N
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Description

3-Amino-5,6-dimethylpyrazine-2(1H)-thione is a heterocyclic compound containing a pyrazine ring substituted with amino, methyl, and thione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6-dimethylpyrazine-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6-dimethylpyrazine-2(1H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

3-Amino-5,6-dimethylpyrazine-2(1H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 3-Amino-5,6-dimethylpyrazine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The amino and methyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5,6-dimethylpyrazine-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of amino, methyl, and thione groups in the pyrazine ring enhances its versatility in various applications.

Properties

CAS No.

31613-88-4

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

3-amino-5,6-dimethyl-1H-pyrazine-2-thione

InChI

InChI=1S/C6H9N3S/c1-3-4(2)9-6(10)5(7)8-3/h1-2H3,(H2,7,8)(H,9,10)

InChI Key

YZPKDIGXCXOPPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=S)N1)N)C

Origin of Product

United States

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